2-(2-fluorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide
Description
2-(2-Fluorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide is a structurally complex acetamide derivative featuring:
- 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole core: Combines a methyl-substituted pyrazole with a thiophene ring, contributing to π-π stacking and metabolic stability.
- Acetamide linker: Facilitates hydrogen bonding and modulates solubility.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-21-12(9-14(20-21)16-7-4-8-24-16)10-19-17(22)11-23-15-6-3-2-5-13(15)18/h2-9H,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXCQWNDUKNDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the fluorophenoxy intermediate: This involves the reaction of 2-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy group.
Synthesis of the pyrazolyl intermediate: This step involves the formation of the pyrazolyl group through the reaction of a hydrazine derivative with an appropriate diketone.
Coupling of intermediates: The final step involves the coupling of the fluorophenoxy and pyrazolyl intermediates with a thiophenyl acetamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and thiophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-fluorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparison Points:
Substituent Effects on Bioactivity: The fluorophenoxy group in the target compound may improve metabolic stability compared to chlorophenyl (Analog 1) or tolyloxy (Analog 2) groups, as fluorine reduces oxidative degradation .
Pharmacokinetic Profiles :
- Acetamide vs. Sulfonamide : The target’s acetamide linker (vs. sulfonamide in Analog 3) may reduce plasma protein binding, enhancing bioavailability .
- Tetrahydropyran-protected analogs (Analog 4) show increased solubility due to oxygen-rich moieties, whereas the target’s methyl group may limit water solubility .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling 2-fluorophenoxyacetic acid with a 1-methyl-3-(thiophen-2-yl)pyrazol-5-ylmethyl amine, akin to methods in for similar acetamides . In contrast, cyano-substituted analogs (Analog 1) require hazardous reagents like cyanogen bromide, complicating scale-up .
Biological Activity
The compound 2-(2-fluorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide is a novel small molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C19H20FN3O2S
- Molecular Weight : 359.44 g/mol
- PubChem ID : 47015083
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. The presence of the thiophenyl moiety and the fluorophenoxy group enhances its lipophilicity and binding affinity to target proteins.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
- Modulation of Signal Transduction Pathways : It affects pathways such as MAPK and NF-kB, leading to altered gene expression patterns associated with cell survival and proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 values indicate effective inhibition of cell proliferation.
- Lung Cancer (A549) : Induction of apoptosis was observed through caspase activation assays.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction |
| A549 | 12.3 | Cell cycle arrest |
Anti-inflammatory Activity
The compound exhibited notable anti-inflammatory effects in murine models. In vivo studies showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment.
Case Studies
- Study on MCF-7 Cells : A study published in Drug Target Insights reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .
- In Vivo Anti-inflammatory Study : In a murine model of acute inflammation, administration of the compound led to a significant decrease in paw edema and histopathological analysis revealed reduced infiltration of inflammatory cells .
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to evaluate chronic exposure effects and potential long-term toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
